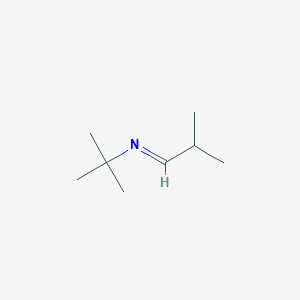
R-(3)-Benzyloxy Myristic Acid Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
R-(3)-Benzyloxy Myristic Acid Methyl Ester is a chemical compound that belongs to the class of fatty acid esters. It is derived from myristic acid, a saturated fatty acid commonly found in nutmeg, palm oil, and coconut oil. The compound is characterized by the presence of a benzyloxy group attached to the third carbon of the myristic acid chain, and it is esterified with methanol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of R-(3)-Benzyloxy Myristic Acid Methyl Ester typically involves the esterification of myristic acid with methanol in the presence of an acid catalyst. The benzyloxy group is introduced through a nucleophilic substitution reaction, where a suitable benzyloxy halide reacts with the myristic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts such as sulfuric acid or p-toluenesulfonic acid. The benzyloxy group introduction can be carried out using automated synthesis equipment to ensure consistency and efficiency.
化学反应分析
Types of Reactions
R-(3)-Benzyloxy Myristic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Myristyl alcohol derivatives.
Substitution: Various substituted myristic acid esters.
科学研究应用
R-(3)-Benzyloxy Myristic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a model compound for lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of R-(3)-Benzyloxy Myristic Acid Methyl Ester involves its interaction with cellular membranes and enzymes. The benzyloxy group can modulate the compound’s lipophilicity, affecting its ability to penetrate cell membranes. The ester group can be hydrolyzed by esterases, releasing the active myristic acid derivative, which can then participate in various biochemical pathways.
相似化合物的比较
Similar Compounds
Methyl Myristate: A simple ester of myristic acid without the benzyloxy group.
Methyl Palmitate: An ester of palmitic acid, another long-chain saturated fatty acid.
Methyl Stearate: An ester of stearic acid, a longer-chain saturated fatty acid.
Uniqueness
R-(3)-Benzyloxy Myristic Acid Methyl Ester is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological systems, making it a valuable compound for specialized applications in research and industry.
属性
分子式 |
C22H36O3 |
|---|---|
分子量 |
348.5 g/mol |
IUPAC 名称 |
methyl 3-phenylmethoxytetradecanoate |
InChI |
InChI=1S/C22H36O3/c1-3-4-5-6-7-8-9-10-14-17-21(18-22(23)24-2)25-19-20-15-12-11-13-16-20/h11-13,15-16,21H,3-10,14,17-19H2,1-2H3 |
InChI 键 |
DSQRYVDYSWWRDB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(CC(=O)OC)OCC1=CC=CC=C1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
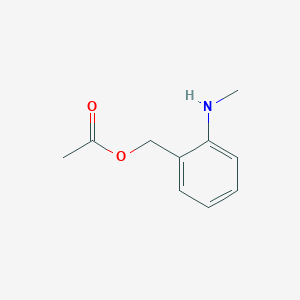
![1,4-Diazoniabicyclo[2.2.2]octane](/img/structure/B8543419.png)

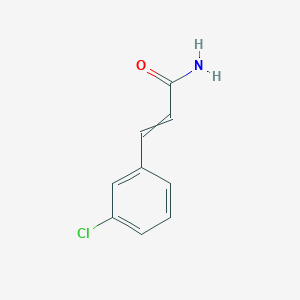
![methyl 4-chloro-6-oxo-7,8-dihydropyrido[3,4-b]pyrrolizine-7-carboxylate](/img/structure/B8543445.png)
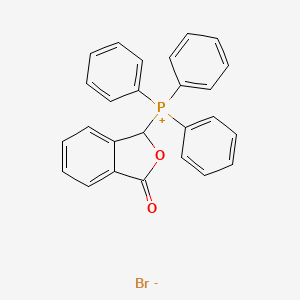
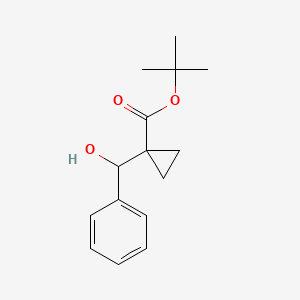
![Acetamide, N-[(dimethylamino)methylidene]-](/img/structure/B8543458.png)

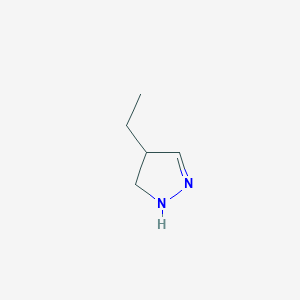
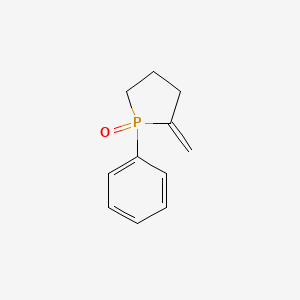

![3-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]phenyl]propanoic acid](/img/structure/B8543501.png)
